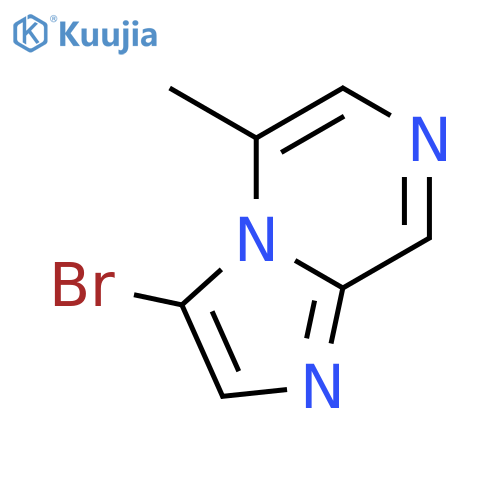Cas no 1276056-68-8 (3-Bromo-5-Methylimidazo1,2-APyrazine)

1276056-68-8 structure
商品名:3-Bromo-5-Methylimidazo1,2-APyrazine
CAS番号:1276056-68-8
MF:C7H6BrN3
メガワット:212.046639919281
MDL:MFCD18793411
CID:2090175
PubChem ID:71741526
3-Bromo-5-Methylimidazo1,2-APyrazine 化学的及び物理的性質
名前と識別子
-
- 3-bromo-5-methylimidazo[1,2-a]pyrazine
- 3-bromo-5-methyl-Imidazo[1,2-a]pyrazine
- BBC05668
- Imidazo[1,2-a]pyrazine, 3-bromo-5-methyl-
- MFCD18793411
- AKOS027251188
- CS-0085068
- AS-30626
- SY071330
- 1276056-68-8
- DTXSID60857133
- DB-366249
- 3-Bromo-5-Methylimidazo1,2-APyrazine
-
- MDL: MFCD18793411
- インチ: InChI=1S/C7H6BrN3/c1-5-2-9-4-7-10-3-6(8)11(5)7/h2-4H,1H3
- InChIKey: VVBZADNSXSRZFS-UHFFFAOYSA-N
- ほほえんだ: CC1=CN=CC2=NC=C(Br)N12
計算された属性
- せいみつぶんしりょう: 210.97451g/mol
- どういたいしつりょう: 210.97451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-Bromo-5-Methylimidazo1,2-APyrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM111479-1g |
3-bromo-5-methylimidazo[1,2-a]pyrazine |
1276056-68-8 | 95+% | 1g |
$1060 | 2021-08-06 | |
| TRC | B681108-100mg |
3-Bromo-5-Methylimidazo[1,2-A]Pyrazine |
1276056-68-8 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Apollo Scientific | OR300018-1g |
3-Bromo-5-methylimidazo[1,2-a]pyrazine |
1276056-68-8 | 1g |
£594.00 | 2025-02-19 | ||
| Ambeed | A670114-100mg |
3-Bromo-5-methylimidazo[1,2-a]pyrazine |
1276056-68-8 | 95% | 100mg |
$151.0 | 2025-02-24 | |
| Ambeed | A670114-250mg |
3-Bromo-5-methylimidazo[1,2-a]pyrazine |
1276056-68-8 | 95% | 250mg |
$198.0 | 2025-02-24 | |
| Alichem | A099003119-1g |
3-Bromo-5-methylimidazo[1,2-a]pyrazine |
1276056-68-8 | 95% | 1g |
$739.26 | 2022-04-03 | |
| Frontier Specialty Chemicals | B12887-1g |
3-Bromo-5-methylimidazo[1,2-a]pyrazine |
1276056-68-8 | 1g |
$ 298.00 | 2023-09-07 | ||
| Aaron | AR000XW7-1g |
Imidazo[1,2-a]pyrazine, 3-bromo-5-methyl- |
1276056-68-8 | 97% | 1g |
$381.00 | 2025-01-21 | |
| Aaron | AR000XW7-250mg |
Imidazo[1,2-a]pyrazine, 3-bromo-5-methyl- |
1276056-68-8 | 97% | 250mg |
$191.00 | 2025-01-21 | |
| 1PlusChem | 1P000XNV-100mg |
Imidazo[1,2-a]pyrazine, 3-bromo-5-methyl- |
1276056-68-8 | 95% | 100mg |
$164.00 | 2023-12-25 |
3-Bromo-5-Methylimidazo1,2-APyrazine 関連文献
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
1276056-68-8 (3-Bromo-5-Methylimidazo1,2-APyrazine) 関連製品
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1276056-68-8)3-Bromo-5-Methylimidazo1,2-APyrazine

清らかである:99%/99%
はかる:250mg/1g
価格 ($):192.0/359.0